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Application Notes and Protocols for Enzymatic
Assay of Phytase Activity
Introduction
Phytase (myo-inositol hexakisphosphate phosphohydrolase) is a crucial enzyme widely utilized

in the animal feed and food industries. It catalyzes the hydrolysis of phytic acid (myo-inositol

hexakisphosphate), the primary storage form of phosphorus in many plant-based feed

ingredients. This process releases inorganic phosphate, making it available for absorption by

monogastric animals and reducing the anti-nutritional effects of phytate. Accurate determination

of phytase activity is essential for quality control of enzyme preparations and for optimizing its

application in various formulations. This document provides a detailed protocol for the

enzymatic assay of phytase activity using sodium phytate as the substrate, based on the

widely accepted principle of quantifying the released inorganic phosphate.

Principle of the Assay
The enzymatic assay for phytase activity is based on the quantification of inorganic phosphate

(Pi) released from the substrate, sodium phytate, under controlled conditions of pH,

temperature, and incubation time. The reaction is terminated by the addition of an acidic

molybdate-vanadate reagent. This reagent also reacts with the liberated inorganic phosphate to

form a yellow-colored vanadomolybdophosphoric acid complex. The intensity of the yellow

color, which is directly proportional to the amount of released inorganic phosphate, is measured

spectrophotometrically at a wavelength of 415 nm.[1][2][3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b080925?utm_src=pdf-interest
https://www.benchchem.com/product/b080925?utm_src=pdf-body
https://www.benchchem.com/product/b080925?utm_src=pdf-body
https://scispace.com/pdf/determination-of-phytase-activity-in-feed-by-a-colorimetric-50mz5gm0ck.pdf
https://pubs.acs.org/doi/10.1021/acsomega.1c05917
https://pmc.ncbi.nlm.nih.gov/articles/PMC9938928/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


One unit of phytase activity (FTU) is defined as the amount of enzyme that liberates 1

micromole of inorganic phosphate per minute from a specified concentration of sodium
phytate at pH 5.5 and 37°C.[1][4][5]

Experimental Protocols
Reagents and Buffers Preparation
A comprehensive list of necessary reagents and step-by-step instructions for preparing the

required buffers are provided in the table below. It is crucial to use high-purity reagents and

deionized water to ensure the accuracy and reproducibility of the assay. The purity of the

sodium phytate substrate is particularly important, as contamination with inorganic phosphate

can lead to inaccurate results.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b080925?utm_src=pdf-body
https://www.benchchem.com/product/b080925?utm_src=pdf-body
https://scispace.com/pdf/determination-of-phytase-activity-in-feed-by-a-colorimetric-50mz5gm0ck.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4368368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3804216/
https://www.benchchem.com/product/b080925?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9938928/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent/Buffer
Composition and
Preparation

Storage Conditions

Acetate Buffer (0.25 M, pH 5.5)

Dissolve 34.02 g of sodium

acetate trihydrate

(CH₃COONa·3H₂O) in

approximately 900 mL of

deionized water. Adjust the pH

to 5.5 with glacial acetic acid.

Make up the final volume to

1000 mL with deionized water.

[6]

Stable for up to 2 months at

room temperature.[6]

Substrate Solution (7.5 mM

Sodium Phytate)

Dissolve 0.6929 g of sodium

phytate (C₆H₆O₂₄P₆Na₁₂) in

acetate buffer (0.25 M, pH 5.5)

and make up the volume to

100 mL. This results in a final

reaction concentration of 5.0

mmol/L.[3][6]

Prepare fresh before use.

Stop Reagent (Molybdate-

Vanadate Reagent)

Solution A: Dissolve 10 g of

ammonium heptamolybdate in

100 mL of deionized water.

Solution B: Dissolve 0.235 g of

ammonium vanadate in 100

mL of dilute nitric acid. To

prepare the final reagent, mix

one volume of Solution A, one

volume of Solution B, and two

volumes of 21.66% (v/v) nitric

acid.[3] Alternatively, a fresh

mixture of equal volumes of

ammonium molybdate solution

(e.g., 2.5%) and ammonium

vanadate solution (e.g.,

0.12%) in nitric acid can be

used.[6]

Prepare fresh daily and store

in a dark bottle.[6]
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Phosphate Standard Stock

Solution (e.g., 1000 µmol/L)

Dissolve an accurately

weighed amount of potassium

dihydrogen phosphate

(KH₂PO₄) in deionized water to

prepare a stock solution. For

example, dissolve 0.136 g of

KH₂PO₄ in 1000 mL of

deionized water to get a 1000

µmol/L solution.

Store at 4°C.

Preparation of Standard Curve
A standard curve is essential for determining the concentration of inorganic phosphate released

in the enzymatic reaction.

Prepare a series of phosphate standard solutions by diluting the phosphate standard stock

solution with the acetate buffer to achieve concentrations ranging from, for example, 0 to

1000 µmol/L.[5]

For each standard concentration, mix 2.0 mL of the standard solution with 4.0 mL of the

substrate solution.

Add 4.0 mL of the stop reagent to each tube and mix well.

Measure the absorbance of each solution at 415 nm against a blank containing only the

acetate buffer and stop reagent.

Plot the absorbance values against the corresponding phosphate concentrations to generate

a standard curve. The relationship should be linear.

Sample Preparation and Dilution
The phytase sample needs to be appropriately diluted to ensure that the amount of phosphate

released during the assay falls within the linear range of the standard curve.

Solid Samples: Accurately weigh a suitable amount of the solid enzyme sample and dissolve

it in a known volume of cold acetate buffer (pH 5.5).
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Liquid Samples: Pipette a known volume of the liquid enzyme sample and dilute it with cold

acetate buffer (pH 5.5).

Perform serial dilutions to obtain a final enzyme solution that is expected to release an

amount of phosphate corresponding to an absorbance value between 0.2 and 0.8. The final

solution should contain between 0.01 and 0.08 phytase units per 2.0 mL.[7]

Phytase Activity Assay Procedure
The following table outlines the step-by-step procedure for the phytase activity assay. It is

recommended to perform all reactions in triplicate for statistical validity.
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Step Procedure

1. Pre-incubation

Pipette 4.0 mL of the sodium phytate substrate

solution into test tubes. Place the tubes in a

water bath set at 37°C and allow them to

equilibrate for at least 5 minutes.[7]

2. Enzyme Reaction

Add 2.0 mL of the appropriately diluted enzyme

sample to the pre-incubated substrate solution.

Mix immediately and start a timer. Incubate the

reaction mixture at 37°C for exactly 30 or 60

minutes.[3][5]

3. Reaction Termination

After the specified incubation time, add 4.0 mL

of the molybdate-vanadate stop reagent to each

tube to terminate the reaction. Mix the contents

thoroughly.[3][7]

4. Color Development

Allow the mixture to stand at room temperature

for 10 minutes for the color to develop

completely.[3]

5. Measurement

Measure the absorbance of the solution at 415

nm using a spectrophotometer. Use a blank

solution to zero the instrument.

6. Blanks

Sample Blank: To account for any free

phosphate in the enzyme sample or substrate,

prepare a blank by adding the stop reagent to

the substrate solution before adding the enzyme

sample. Reagent Blank: Prepare a blank

containing the substrate solution and the stop

reagent without the enzyme.

Data Presentation and Calculation
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the phytase activity assay.
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Parameter Value Reference

Enzyme Incubation

Temperature
37°C [1][2][8]

Reaction pH 5.5 [1][4]

Substrate Concentration (in

reaction)
5.0 mmol/L [6]

Incubation Time 30 or 60 minutes [3][5]

Wavelength for Absorbance

Reading
415 nm [1][6]

Calculation of Phytase Activity
Determine Phosphate Concentration: Using the standard curve, determine the concentration

of inorganic phosphate (in µmol/mL) released in each sample by correlating its absorbance

value.

Calculate Phytase Activity: Use the following formula to calculate the phytase activity in the

original sample:

Phytase Activity (FTU/g or mL) = [(µmol of Pi released) x (Total reaction volume in mL)] /

[(Incubation time in min) x (Volume of enzyme sample in mL) x (Dilution factor)]

µmol of Pi released: Determined from the standard curve after subtracting the blank

absorbance.

Total reaction volume: The final volume of the reaction mixture before measurement.

Incubation time: The exact duration of the enzyme reaction in minutes.

Volume of enzyme sample: The volume of the diluted enzyme solution added to the

reaction.

Dilution factor: The total dilution factor of the original enzyme sample.
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Visualizations
Biochemical Reaction Pathway
The following diagram illustrates the enzymatic hydrolysis of sodium phytate by phytase,

resulting in the release of inorganic phosphate and myo-inositol phosphates.

Phytase Catalyzed Hydrolysis

Sodium Phytate
(myo-inositol hexakisphosphate)

Myo-inositol Phosphates
+

Inorganic Phosphate (Pi)

Hydrolysis

Phytase
(EC 3.1.3.8) H₂O

Click to download full resolution via product page

Caption: Biochemical reaction of sodium phytate hydrolysis catalyzed by phytase.

Experimental Workflow
This diagram outlines the sequential steps involved in the enzymatic assay for determining

phytase activity.
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Experimental Workflow for Phytase Activity Assay

1. Reagent and
Standard Preparation

2. Sample Preparation
and Dilution

4. Enzymatic Reaction
(Add Sample, Incubate at 37°C)

3. Pre-incubation of Substrate
(37°C, 5 min)

5. Reaction Termination
(Add Stop Reagent)

6. Color Development
(10 min at RT)

7. Spectrophotometric Reading
(415 nm)

8. Data Analysis and
Activity Calculation

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for the phytase activity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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